molecular formula C25H20N2O8S B11655808 Ethyl 2-methyl-5-{[(3-nitrophenyl)carbonyl](phenylsulfonyl)amino}-1-benzofuran-3-carboxylate

Ethyl 2-methyl-5-{[(3-nitrophenyl)carbonyl](phenylsulfonyl)amino}-1-benzofuran-3-carboxylate

Cat. No.: B11655808
M. Wt: 508.5 g/mol
InChI Key: HDYWLLGJFBADLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-[N-(BENZENESULFONYL)3-NITROBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring, a benzenesulfonyl group, and a nitrobenzamido group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

The synthesis of ETHYL 5-[N-(BENZENESULFONYL)3-NITROBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. The general synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the benzofuran derivative using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Nitrobenzamido Group: The nitrobenzamido group is introduced through a coupling reaction between the benzofuran derivative and 3-nitrobenzoic acid or its derivatives, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.

Chemical Reactions Analysis

ETHYL 5-[N-(BENZENESULFONYL)3-NITROBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

ETHYL 5-[N-(BENZENESULFONYL)3-NITROBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of ETHYL 5-[N-(BENZENESULFONYL)3-NITROBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitrobenzamido group is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzenesulfonyl group may enhance the compound’s binding affinity to its targets, while the benzofuran ring provides structural stability and contributes to its overall biological activity. The exact pathways and molecular targets involved in its mechanism of action are subjects of ongoing research.

Comparison with Similar Compounds

ETHYL 5-[N-(BENZENESULFONYL)3-NITROBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can be compared with other benzofuran derivatives and sulfonamide compounds:

    Benzofuran Derivatives: Compounds like 2-methylbenzofuran and 5-nitrobenzofuran share structural similarities but differ in their functional groups and biological activities.

    Sulfonamide Compounds: Similar compounds include benzenesulfonamide and N-(benzenesulfonyl)benzamide, which have different substituents and exhibit varying degrees of biological activity.

The uniqueness of ETHYL 5-[N-(BENZENESULFONYL)3-NITROBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE lies in its combination of a benzofuran ring with both a benzenesulfonyl and a nitrobenzamido group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H20N2O8S

Molecular Weight

508.5 g/mol

IUPAC Name

ethyl 5-[benzenesulfonyl-(3-nitrobenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H20N2O8S/c1-3-34-25(29)23-16(2)35-22-13-12-18(15-21(22)23)26(36(32,33)20-10-5-4-6-11-20)24(28)17-8-7-9-19(14-17)27(30)31/h4-15H,3H2,1-2H3

InChI Key

HDYWLLGJFBADLR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.